4-Acetyl-4'-nitrobiphenyl
Description
4-Acetyl-4'-nitrobiphenyl is a biphenyl derivative featuring an acetyl group (-COCH₃) at the 4-position and a nitro group (-NO₂) at the 4'-position. This compound combines electron-withdrawing substituents (acetyl and nitro) that influence its electronic, thermal, and mesogenic properties.
Properties
CAS No. |
135-69-3 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[4-(4-nitrophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11NO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3 |
InChI Key |
CVSGKJVJFSEPSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS No. |
135-69-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
(a) 4-Alkoxy-4'-nitrobiphenyls
- Synthesis : Prepared via palladium-catalyzed cross-coupling or cyclization reactions (e.g., Suzuki coupling) .
- Properties: Phase Behavior: Homologues with shorter alkoxy chains (e.g., C₃H₇) exhibit nematic (N) phases, while longer chains (e.g., C₁₀H₂₁) form interdigitated smectic A (SmAD) phases with layer spacing ~1.4× molecular length . Switching Voltage: Doping with hexadecyltrimethylammonium perchlorate reduces switching voltage to 58 V (RMS), roughly half that of cyano analogues like 11OCB (100 V) . Dielectric Anisotropy (Δε): Lower Δε (~8.7) compared to nitriles (~10.8) due to antiparallel dipole pairing .
(b) 4-Cyano-4'-nitrobiphenyls
- Applications : Widely used in smectic A scattering devices but require higher voltages .
- Thermal Stability: Cyano groups elevate clearing points (N-Iso/SmA-Iso transitions) compared to nitro-terminated analogs .
(c) 4-Dimethylamino-4'-nitrobiphenyl
- Electronic Properties: Exhibits high second-order polarizability (β), measured via electric-field-induced second harmonic generation (EFISH). Static β values align with computational models, emphasizing donor-acceptor interactions .
(d) 4-Acetyl-4'-methylbiphenyl
Key Comparative Data
Electronic and Optical Properties
- Donor-Acceptor Interactions: Nitro and acetyl groups create a push-pull system, enhancing polarizability. For example, 4-dimethylamino-4'-nitrobiphenyl’s β value is solvent-dependent, with higher polarity solvents amplifying polarizability .
- Adsorption Behavior: 4-Amino-4'-nitrobiphenyl adsorbs on silver surfaces with pH-dependent orientations, as shown by SERS and DFT studies . The acetyl analog may exhibit similar tunability for sensor applications.
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